molecular formula C10H12O2 B1585054 2'-Hydroxybutyrophenone CAS No. 2887-61-8

2'-Hydroxybutyrophenone

Cat. No.: B1585054
CAS No.: 2887-61-8
M. Wt: 164.2 g/mol
InChI Key: GUDQIKIAWOAOFP-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

2’-Hydroxybutyrophenone is classified as having acute oral toxicity (Category 4) and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

2’-Hydroxybutyrophenone can be synthesized through the oxidation of acetophenone. Common oxidizing agents used in this process include oxygen, hydrogen peroxide, or benzene peroxide . The reaction conditions typically involve mild temperatures and controlled environments to ensure the desired product is obtained efficiently.

In industrial settings, the preparation of 2’-Hydroxybutyrophenone often involves large-scale oxidation processes with stringent quality control measures to ensure purity and consistency of the product .

Chemical Reactions Analysis

2’-Hydroxybutyrophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Comparison with Similar Compounds

2’-Hydroxybutyrophenone is structurally similar to other hydroxyketones, such as hydroxyacetophenones and hydroxybenzophenones . its unique properties, such as its specific solubility and reactivity, distinguish it from these compounds. Similar compounds include:

Properties

IUPAC Name

1-(2-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDQIKIAWOAOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183070
Record name 2'-Hydroxybutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2887-61-8
Record name 2-Hydroxybutyrophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2887-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenjuntong
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Hydroxybutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-hydroxybutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864
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Record name FENJUNTONG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2'-hydroxybutyrophenone interact with metal ions, and what are the structural implications?

A1: this compound acts as a bidentate ligand, coordinating with metal ions like oxovanadium(IV) through its oxygen atoms. [, ] This interaction typically forms a five-coordinate square-pyramidal geometry around the vanadium center. [] The specific geometry can be influenced by the presence of other ligands in the complex. []

Q2: How does the structure of this compound derivatives affect their anti-oomycete activity?

A2: Research on Fenjuntong, a fungicide containing this compound, reveals key structure-activity relationships:

  • Hydroxyl Group: The presence of the hydroxyl group is crucial for activity, and its sulfonylation enhances potency. []
  • Carbonyl Chain Length: The length of the ketone carbonyl chain significantly influences the anti-oomycete activity. []
  • Methoxy Group: The presence of a methoxy group in the molecule's structural skeleton correlates with increased activity. []

Q3: What analytical techniques are employed to characterize this compound and its metal complexes?

A3: Several techniques are used to characterize this compound and its complexes:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR provides information about the electronic structure and bonding characteristics of oxovanadium(IV) complexes with this compound. []

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